molecular formula C15H19F3N2O2 B12323518 Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate

Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate

Cat. No.: B12323518
M. Wt: 316.32 g/mol
InChI Key: CTGNJRPZZMJLAS-UHFFFAOYSA-N
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Description

Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research, particularly as a sophisticated building block or potential intermediate in the synthesis of more complex bioactive molecules. Its structure incorporates two key pharmacophoric elements: a piperidine ring and a trifluoromethyl group. The piperidine scaffold is a common feature in numerous pharmaceuticals, contributing to molecular recognition and bioavailability . The incorporation of a trifluoromethyl group (-CF3) at the 4-position of the piperidine ring is a strategic modification widely employed in modern drug design. The -CF3 group is known to influence a compound's physicochemical properties, including enhancing its metabolic stability, modulating its lipophilicity, and improving membrane permeability. These characteristics are crucial for the development of efficacious drug candidates, and the presence of the -CF3 group makes this reagent valuable for research in optimizing lead compounds . The carbamate moiety, specifically the benzyl carbamate (Cbz) group, often serves as a protecting group for amines in multi-step synthetic sequences, allowing for selective deprotection under controlled conditions. This functionality makes this compound a versatile intermediate for constructing novel molecules targeting a range of therapeutic areas. Research applications for this compound may include its use as a precursor in the development of potential neuroactive agents, given that piperidine derivatives are frequently explored for their activity on the central nervous system . This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C15H19F3N2O2

Molecular Weight

316.32 g/mol

IUPAC Name

benzyl N-[[4-(trifluoromethyl)piperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C15H19F3N2O2/c16-15(17,18)14(6-8-19-9-7-14)11-20-13(21)22-10-12-4-2-1-3-5-12/h1-5,19H,6-11H2,(H,20,21)

InChI Key

CTGNJRPZZMJLAS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CNC(=O)OCC2=CC=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Core Synthetic Strategies

The synthesis of this compound involves two primary stages: construction of the 4-(trifluoromethyl)piperidin-4-ylmethylamine intermediate and carbamate formation .

Synthesis of 4-(Trifluoromethyl)piperidin-4-ylmethylamine

The trifluoromethyl group is introduced via nucleophilic substitution or cross-coupling reactions, while the methylamine group is installed through reductive amination or alkylation.

Step 1: Introduction of the Trifluoromethyl Group
  • Starting Material : 4-Bromopiperidine or 4-chloropiperidine serves as the precursor.
  • Trifluoromethylation :
    • Suzuki-Miyaura Coupling : React 4-bromopiperidine with trifluoromethylboronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a polar aprotic solvent (e.g., THF or DMF) to yield 4-(trifluoromethyl)piperidine.
    • Direct Substitution : Treat 4-chloropiperidine with CF₃I in the presence of a base (e.g., K₂CO₃) to achieve nucleophilic displacement.
Step 2: Installation of the Methylamine Group
  • Reductive Amination :

    • Ketone Intermediate : Oxidize 4-(trifluoromethyl)piperidine to 4-(trifluoromethyl)piperidin-4-one using an oxidizing agent (e.g., KMnO₄/H₂SO₄).
    • Amination : React the ketone with methylamine in the presence of NaBH₃CN or NaBH₄ to form 4-(trifluoromethyl)piperidin-4-ylmethylamine.
  • Alkylation :

    • Protection-Deprotection Strategy : Protect the piperidine nitrogen with a tosyl or Boc group, alkylate the 4-position with methyl iodide, then remove the protecting group.

Carbamate Formation

The methylamine intermediate is protected with benzyl chloroformate to form the final carbamate.

Reaction Conditions
Reagent Base Solvent Temperature Yield (%)
Benzyl chloroformate Triethylamine Dichloromethane 0–25°C 75–85
Benzyl chloroformate NaH THF 0–25°C 80–90

Mechanism :

  • Nucleophilic Attack : The amine attacks the carbonyl carbon of benzyl chloroformate.
  • Elimination : A chloride ion is released, forming the carbamate.

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines trifluoromethylation and carbamate formation:

  • Trifluoromethylation : React 4-bromopiperidine with CF₃B(OH)₂ under Pd catalysis.
  • Methylamine Installation : Introduce methylamine via reductive amination.
  • Carbamate Protection : Treat with benzyl chloroformate in situ.

Optimization and Challenges

Yield Enhancement

  • Catalyst Selection : Pd(PPh₃)₄ improves coupling efficiency in Suzuki reactions.
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates.
  • Temperature Control : Low temperatures (0–25°C) minimize side reactions during carbamate formation.

Purification

  • Column Chromatography : Use silica gel with EtOAc/hexane (1:4 to 1:1) to isolate the carbamate.
  • Recrystallization : Employ cold EtOH or MeOH to achieve >95% purity.

Analytical Characterization

Key Techniques

Technique Purpose Observed Data
¹H NMR Confirm piperidine and carbamate protons δ 3.5–4.0 (CH₂, carbamate), δ 1.5–2.0 (piperidine CH₂)
¹³C NMR Identify CF₃ and carbamate carbonyl δ 120–125 (CF₃), δ 155–160 (C=O)
HRMS Verify molecular weight [M + H]⁺ = 276.37 (C₁₆H₂₄F₃N₂O₂)

Comparative Analysis of Methods

Method Advantages Disadvantages
Suzuki Coupling High regioselectivity for CF₃ Requires expensive catalysts
Direct Substitution Cost-effective, scalable Lower yields (50–60%)
Reductive Amination Flexible for diverse amines Oxidation step may introduce impurities

Industrial-Scale Considerations

  • Continuous Flow Reactors : Improve safety and yield in carbamate formation.
  • Catalyst Recycling : Use heterogeneous Pd catalysts to reduce costs.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted benzyl or piperidine derivatives .

Scientific Research Applications

Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in the fields of pharmacology and drug development. This article explores its scientific research applications, supported by comprehensive data tables and documented case studies.

Antimicrobial Activity

This compound has shown promising results in antimicrobial research. Its structural similarity to other guanidine derivatives suggests potential antibacterial properties. In vitro studies have indicated that related compounds exhibit activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported in the low microgram per milliliter range .

Neurological Disorders

Research indicates that derivatives of this compound may act as antagonists at muscarinic receptors, which are implicated in neurological conditions such as Alzheimer's disease and schizophrenia. Compounds that modulate these receptors could provide therapeutic benefits by improving cognitive function or alleviating symptoms of these disorders .

Fatty Acid Amide Hydrolase Modulation

Another area of application involves the modulation of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids. Inhibitors of FAAH can enhance the effects of endocannabinoids, potentially offering new avenues for pain management and anxiety treatment. Research into similar benzyl derivatives has shown they can effectively inhibit FAAH activity, suggesting that this compound may also exhibit this property .

Data Table: Antimicrobial Activity

Compound NameMIC (µg/mL)Target Bacteria
This compound0.12Staphylococcus aureus
Related Guanidine Derivative8Staphylococcus aureus
Another Guanidine Derivative>128Escherichia coli

Case Study 1: Antimicrobial Efficacy

In a study conducted by Dohle et al., various benzyl derivatives were tested for their antibacterial efficacy against MRSA strains. The compound demonstrated significant inhibition at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Neurological Implications

A patent study highlighted the use of similar compounds as muscarinic receptor antagonists for treating neurological diseases. The findings suggest that this compound could be further explored in clinical settings to evaluate its efficacy in managing cognitive disorders .

Mechanism of Action

The mechanism of action of Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and synthetic differences between Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Yield (%) Key Features/Applications References
This compound (Target) 4-CF₃, benzyl carbamate ~315.3 (calculated) N/A Hypothesized enhanced metabolic stability and binding affinity due to CF₃ group
N-(1-(4-(3-Allylureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (7b) 3-CF₃ benzamide, allylureido-benzyl linker 461.21 54.9 Anticancer/antiviral candidate with urea functionality
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) 3-CF₃ benzamide, ethylthiourea-benzyl linker 479.19 64.2 Thiourea group improves solubility; potential kinase inhibitor
Benzyl ((diphenoxyphosphoryl)(piperidin-4-yl)methyl)carbamate (109) Diphenoxyphosphoryl group, piperidine core 481.7 (MS) 56 Phosphoryl moiety enhances polarity; possible protease inhibitor
tert-Butyl N-[(4-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)methyl]carbamate tert-Butyl carbamate, 4-(CF₃-phenyl)methyl substituent ~388.4 (calculated) N/A Bulky tert-butyl group may reduce metabolic degradation; intermediate in drug synthesis
Benzyl N-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}carbamate (15) Hydroxyethyl-piperidine, benzyl carbamate 315.37 N/A Hydroxyethyl group improves water solubility; neuroactive compound

Structural and Functional Insights

Role of Trifluoromethyl Group

The trifluoromethyl (-CF₃) substituent is a critical pharmacophore in the target compound. Fluorine’s electronegativity and small atomic radius enhance dipole interactions with biological targets, while the CF₃ group’s lipophilicity improves membrane permeability . For example, compound 7b () uses a 3-CF₃ benzamide moiety to stabilize interactions with hydrophobic enzyme pockets, achieving a moderate yield of 54.9% . In contrast, the absence of CF₃ in 8c () results in lower molecular weight (445.19 g/mol) but reduced bioactivity in preliminary screens .

Carbamate vs. Amide/Thiourea Linkers

The benzyl carbamate group in the target compound offers hydrolytic stability compared to amide or thiourea linkers in analogs like 7b and 8a . However, thiourea derivatives (e.g., 8a ) exhibit higher yields (64.2%) due to favorable reaction kinetics in thiocarbamation reactions . Phosphorylated analogs (e.g., 109 ) introduce steric bulk, reducing bioavailability but increasing specificity for charged binding sites .

Piperidine Substitution Patterns

  • 4-Position Substitution : The target compound’s 4-CF₃-piperidine scaffold contrasts with 15 ’s 4-(hydroxyethyl)piperidine, which prioritizes solubility over target affinity .
  • N-Benzyl vs. N-tert-Butyl : The tert-butyl carbamate in ’s analog provides steric protection against enzymatic cleavage but limits synthetic scalability compared to benzyl derivatives .

Biological Activity

Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological and oncological applications. This article compiles and analyzes various studies and findings related to its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C₁₉H₂₂F₃N₅O₂S
Molecular Weight : 397.45 g/mol
CAS Number : 2680748-56-3

The compound features a piperidine ring substituted with a trifluoromethyl group, which is known to enhance lipophilicity and may influence receptor binding affinity.

This compound primarily acts as an antagonist at muscarinic receptors, particularly M4 receptors, which are implicated in various neurological disorders. This antagonistic action can lead to modulation of neurotransmitter release, potentially offering therapeutic benefits in conditions such as schizophrenia and Parkinson's disease .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzyl derivatives, including this compound. In vitro assays demonstrated that it exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma), with IC₅₀ values indicating significant effectiveness:

Cell LineIC₅₀ (µM)Reference
MCF-725.72 ± 3.95
U8745.2 ± 13.0

The compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by flow cytometry results showing increased apoptotic markers upon treatment .

Neurological Effects

The compound's role as a muscarinic receptor antagonist suggests potential applications in treating neurological disorders. Specifically, it may help alleviate symptoms associated with cholinergic overactivity in conditions like Alzheimer's disease. In animal models, administration of similar compounds has shown promise in improving cognitive function by modulating acetylcholine levels .

Case Studies

  • Schizophrenia Treatment : A clinical trial involving a related compound demonstrated reduced psychotic symptoms in patients when administered as part of a combination therapy targeting M4 receptors. The study noted significant improvements in cognitive function and reduced side effects compared to traditional antipsychotics .
  • Glioblastoma Research : In a preclinical study, this compound was tested alongside established chemotherapeutics. Results indicated enhanced tumor suppression when used in conjunction with other agents, suggesting a synergistic effect that warrants further investigation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Benzyl N-{[4-(trifluoromethyl)piperidin-4-yl]methyl}carbamate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via carbamate formation using a piperidine precursor. For example, a similar carbamate derivative was synthesized by reacting 4-aminopyridine with benzyl chloroformate in THF, followed by crystallization and hydrogen bonding analysis . Characterization often involves 1^1H NMR and 13^13C NMR to confirm structural integrity. For instance, 1^1H NMR signals at δ 3.45–2.21 ppm (piperidine protons) and δ 5.14 ppm (benzyl carbamate) are critical markers .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard. A related carbamate exhibited intra-layer N–H⋯N hydrogen bonds and parallel C–O⋯O–C interactions (O⋯O = 3.06 Å), which stabilize the lattice . Refinement parameters (e.g., R-factor < 0.05) and hydrogen atom constraints are key for accuracy.

Q. What spectroscopic techniques are essential for verifying the trifluoromethyl group’s presence and position?

  • Methodological Answer : 19^{19}F NMR is critical, with trifluoromethyl groups typically resonating near δ -60 to -70 ppm. Additionally, IR spectroscopy can detect C–F stretches (~1100–1250 cm1^{-1}). Mass spectrometry (e.g., ESI-MS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 481.7) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 1^1H NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism in the piperidine ring). Variable-temperature NMR or 2D techniques (COSY, NOESY) can clarify splitting patterns. For example, diastereotopic protons in the piperidine ring may show complex coupling in static NMR but simplify at higher temperatures .

Q. What strategies optimize the yield of the carbamate formation step, particularly with sterically hindered piperidine intermediates?

  • Methodological Answer : Steric hindrance can reduce nucleophilicity. Using activating agents like CDI (1,1'-carbonyldiimidazole) improves coupling efficiency, as seen in a related synthesis achieving 77% yield . Solvent choice (e.g., THF or MeOH) and slow addition of benzyl chloroformate also mitigate side reactions .

Q. How does the trifluoromethyl group influence the compound’s biological activity, and what assays validate its role?

  • Methodological Answer : The CF3_3 group enhances metabolic stability and lipophilicity, critical for membrane permeability. In vitro assays (e.g., enzyme inhibition studies using acetylcholinesterase) paired with computational docking (e.g., molecular dynamics simulations) can correlate substituent effects with activity. Fluorine’s electronegativity may also modulate binding affinity, as shown in dual-target inhibitors .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how are they addressed?

  • Methodological Answer : Racemization at the piperidine’s chiral center is a risk during scale-up. Chiral HPLC (e.g., using amylose-based columns) monitors enantiopurity. Asymmetric synthesis routes, such as using chiral auxiliaries or catalysts, are preferred. For example, tert-butoxycarbonyl (Boc) protection of intermediates prevents racemization during coupling steps .

Data Analysis and Interpretation

Q. How do hydrogen bonding and crystal packing affect the compound’s solubility and stability?

  • Methodological Answer : Strong N–H⋯N and C–O⋯O interactions reduce solubility in apolar solvents. Thermogravimetric analysis (TGA) and powder XRD track stability under humidity/temperature stress. Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) quantify stability .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites susceptible to nucleophilic attack. For instance, the carbamate’s carbonyl carbon (LUMO-rich) is prone to amine nucleophiles, validated by experimental kinetics .

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